molecular formula C25H28N2O5 B2941458 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-74-1

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2941458
CAS RN: 886154-74-1
M. Wt: 436.508
InChI Key: ZYTXREJSXFJXLQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The presence of the dimethylamino group suggests that the compound could exhibit basic properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrrole compounds are often synthesized through methods like the Paal-Knorr Pyrrole Synthesis . This involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs demonstrates a methodological advancement in creating a wide range of derivatives. This synthesis involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, showcasing the compound's utility in generating diverse molecular architectures (Vydzhak & Panchishyn, 2010).

Cytotoxic Activities

A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including derivatives of 2-(2-(dimethylamino)ethyl)-6-methoxy-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, revealed potent cytotoxic properties against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Deady et al., 2003).

Photophysical Properties

Research into the photophysical properties of compounds containing the pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) and phenylene units revealed their potential for electronic applications due to their strong photoluminescence and high photochemical stability. Such studies provide a foundation for the development of novel materials with applications in optoelectronics and bioimaging (Beyerlein & Tieke, 2000).

Future Directions

The future directions for this compound would depend on its properties and potential applications. Pyrrole-containing compounds have found use in a variety of fields, including medicinal chemistry and materials science .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-6-methoxy-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-5-14-31-17-8-6-16(7-9-17)22-21-23(28)19-11-10-18(30-4)15-20(19)32-24(21)25(29)27(22)13-12-26(2)3/h6-11,15,22H,5,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXREJSXFJXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16462171

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